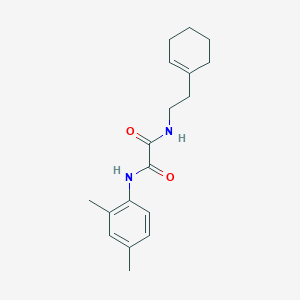![molecular formula C14H21N3O4S B2769836 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide CAS No. 1070959-29-3](/img/structure/B2769836.png)
1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide is a complex organic compound This molecule is characterized by its piperidine core, attached to a carboxamide group and a methylsulfonyl moiety, and linked to a tetrahydrobenzo[c]isoxazole ring
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
This compound acts as a dual kinase inhibitor against CK2 and GSK3β . It inhibits both kinases simultaneously to prevent PTEN deactivation more efficiently . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
The compound affects the biochemical pathway involving the phosphorylation of PTEN by CK2 and GSK3β . By inhibiting these kinases, the compound prevents the deactivation of PTEN, thereby potentially influencing the regulation of cell growth and survival .
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation . This could potentially lead to the regulation of cell growth and survival, thereby having implications in conditions such as cancer where PTEN function is often disrupted .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide typically involves several key steps:
Formation of the Piperidine Core: : The piperidine core is synthesized via cyclization reactions.
Carboxamide Group Attachment: : This involves amidation reactions, where an amine group is reacted with a carboxylic acid derivative.
Methylsulfonyl Addition:
Tetrahydrobenzo[c]isoxazole Ring Synthesis: : This is achieved through cycloaddition reactions that combine multiple organic substrates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: : To enhance efficiency and yield, continuous flow reactors may be employed for some reactions.
Catalytic Processes: : Catalysts can be used to improve reaction rates and selectivity.
Purification Techniques: : High-performance liquid chromatography (HPLC) and crystallization are often used to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide can undergo a variety of reactions:
Oxidation: : Oxidizing agents can modify the sulfonyl or other moieties.
Reduction: : Reducing agents can potentially alter the carboxamide group.
Substitution: : Nucleophilic substitution can occur at specific sites on the molecule.
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and water
Catalysts: : Palladium on carbon (Pd/C), platinum (Pt) catalysts
Major Products Formed: The major products formed depend on the specific reaction conditions but may include modified piperidine derivatives, oxidized sulfonyl compounds, or reduced carboxamides.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound can be used as a building block for more complex molecules.
Biology: The biological applications could span from enzyme inhibition studies to exploring its interaction with cellular receptors.
Industry: In industry, it might be used in the development of new materials or as a catalyst in certain reactions.
Comparison with Similar Compounds
Unique Attributes:
The combination of a piperidine core with a methylsulfonyl and tetrahydrobenzo[c]isoxazole moiety provides a distinct chemical profile.
This unique structure may confer specific binding affinities or reactivity not observed in similar compounds.
1-(Methylsulfonyl)piperidine-4-carboxamide
N-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide
Methyl 4-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-1-carboxylate
Properties
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-22(19,20)17-8-6-10(7-9-17)13(18)15-14-11-4-2-3-5-12(11)16-21-14/h10H,2-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIICWVJUVXHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C3CCCCC3=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2769753.png)
![2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2769754.png)
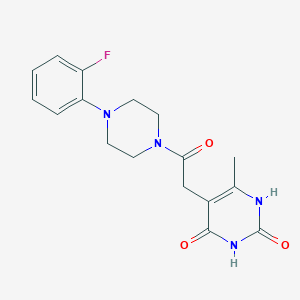
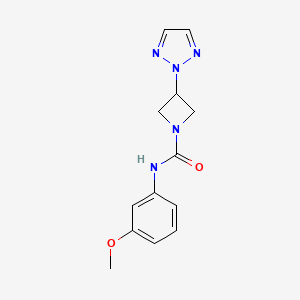
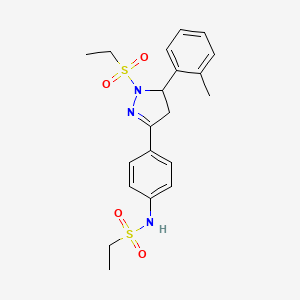
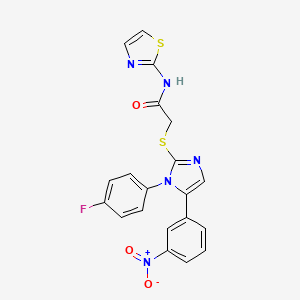
![methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2769763.png)
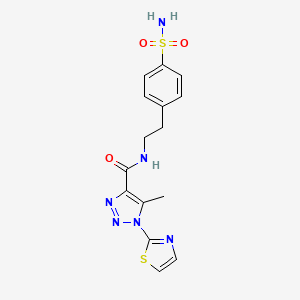
![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B2769765.png)
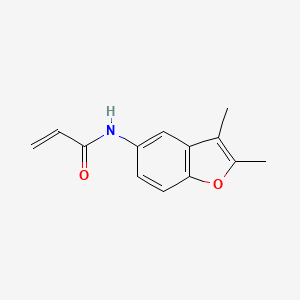
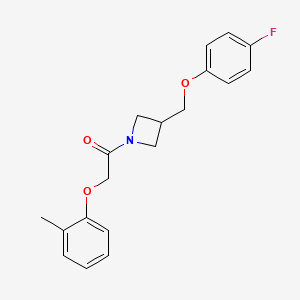
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2769770.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2769774.png)
